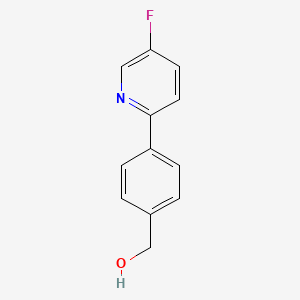

(4-(5-Fluoropyridin-2-yl)phenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

[4-(5-fluoropyridin-2-yl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c13-11-5-6-12(14-7-11)10-3-1-9(8-15)2-4-10/h1-7,15H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOGKDWMOCMEZKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=NC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (4-(5-Fluoropyridin-2-yl)phenyl)methanol: Synthesis, Characterization, and Therapeutic Potential

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (4-(5-Fluoropyridin-2-yl)phenyl)methanol, a fluorinated pyridinylphenylmethanol derivative with significant potential in medicinal chemistry. While a specific CAS number for this compound is not readily found in public databases, indicating its novelty, this document outlines a robust synthetic pathway, proposes detailed characterization methodologies, and explores its promising applications in drug discovery. The strategic incorporation of a fluorine atom onto the pyridine ring is expected to modulate the compound's physicochemical and pharmacokinetic properties, making it a compelling candidate for further investigation.

Compound Profile and Physicochemical Properties

While experimental data for this compound is not widely available, its key physicochemical properties can be predicted based on its structure. A summary of these predicted properties is presented in Table 1.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₁₂H₁₀FNO | Provides the elemental composition. |

| Molecular Weight | 203.21 g/mol | Influences solubility, permeability, and other pharmacokinetic parameters. |

| LogP | ~2.5 - 3.0 | Indicates lipophilicity and potential for membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~45-55 Ų | Affects cell permeability and oral bioavailability. |

| Hydrogen Bond Donors | 1 | Influences binding interactions with biological targets. |

| Hydrogen Bond Acceptors | 2 | Influences binding interactions with biological targets. |

Strategic Synthesis via Suzuki-Miyaura Cross-Coupling

A highly efficient and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, and is a cornerstone in the synthesis of biaryl compounds for pharmaceutical applications[1]. The proposed synthetic route involves the coupling of 2-bromo-5-fluoropyridine with (4-(hydroxymethyl)phenyl)boronic acid.

Sources

An In-depth Technical Guide to (4-(5-Fluoropyridin-2-yl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of (4-(5-Fluoropyridin-2-yl)phenyl)methanol, a fluorinated pyridinyl-phenyl scaffold of significant interest in medicinal chemistry and materials science. While specific literature on this exact molecule is emerging, this document synthesizes established principles and data from closely related analogues to present its core characteristics, including its molecular weight, plausible synthetic routes, potential applications, and essential safety and handling protocols. This guide is intended to serve as a foundational resource for researchers engaging with this and similar chemical entities.

Introduction: The Significance of Fluorinated Pyridinyl-Phenyl Scaffolds

The integration of a pyridine ring and a phenylmethanol group creates a molecular architecture with considerable therapeutic potential. The pyridine moiety is a well-established "privileged scaffold" in drug discovery, found in numerous compounds with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. The phenylmethanol component can further enhance these properties and improve pharmacokinetic profiles.

The introduction of a fluorine atom to this scaffold, as in this compound, is a strategic decision in medicinal chemistry. Fluorine's high electronegativity and small size can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins, often leading to improved drug-like properties.

Core Molecular Attributes

A foundational understanding of this compound begins with its fundamental molecular properties.

| Property | Value |

| Molecular Formula | C₁₂H₁₀FNO |

| Molecular Weight | 203.21 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC(=CC=C1C2=NC=C(C=C2)F)CO |

Diagram of the molecular structure:

Caption: 2D structure of this compound.

Synthesis and Experimental Protocols

While a standardized, published synthesis for this compound is not widely available, plausible and efficient synthetic routes can be extrapolated from established methodologies for analogous compounds. The two primary retrosynthetic approaches are via a Grignard reaction or the reduction of a carbonyl precursor.

Grignard Reagent-Mediated Synthesis

The Grignard reaction is a robust method for forming carbon-carbon bonds and is well-suited for synthesizing aryl-aryl carbinols.

Workflow Diagram:

Caption: Grignard synthesis workflow.

Step-by-Step Protocol:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of 2-bromo-5-fluoropyridine in the same anhydrous solvent is added dropwise. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. The mixture is stirred until the magnesium is consumed, yielding the (5-fluoropyridin-2-yl)magnesium bromide reagent.

-

Nucleophilic Addition: The flask containing the Grignard reagent is cooled in an ice bath. A solution of 4-formylbenzaldehyde in anhydrous THF is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Aqueous Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly basic and will react with protic solvents like water, hence the necessity for flame-dried glassware and anhydrous solvents.

-

Inert Atmosphere: This prevents the Grignard reagent from reacting with atmospheric oxygen and moisture.

-

Acidic Workup: The initial product of the Grignard reaction is a magnesium alkoxide, which is protonated during the acidic workup to yield the final alcohol.

Reduction of a Carbonyl Precursor

An alternative and often milder approach is the reduction of a corresponding ketone, 4-(5-fluoropyridin-2-yl)benzaldehyde.

Workflow Diagram:

Caption: Carbonyl reduction workflow.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of 4-(5-fluoropyridin-2-yl)benzaldehyde in methanol at 0 °C is added sodium borohydride (NaBH₄) portion-wise.

-

Reaction Progression: The reaction mixture is stirred at room temperature for 1-2 hours, with progress monitored by thin-layer chromatography (TLC).

-

Workup and Extraction: Upon completion, the reaction is quenched by the addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography to yield this compound.

Causality Behind Experimental Choices:

-

Sodium Borohydride: NaBH₄ is a mild and selective reducing agent for aldehydes and ketones, making it ideal for this transformation without affecting the aromatic rings.

-

Methanol as Solvent: Methanol is a common protic solvent for NaBH₄ reductions and helps to protonate the intermediate alkoxide.

Potential Applications in Drug Discovery and Materials Science

The structural motifs within this compound suggest its potential utility in several areas of scientific research.

-

Medicinal Chemistry: The fluorinated pyridine-phenyl core is an attractive scaffold for the development of novel therapeutic agents. The fluorine atom can enhance metabolic stability and improve binding to target enzymes or receptors. This class of compounds could be explored as inhibitors of kinases, a family of enzymes often implicated in cancer and inflammatory diseases. The phenylmethanol group provides a handle for further chemical modification to optimize pharmacological properties.

-

Materials Science: The pyridine-phenyl architecture can act as a ligand for the formation of metal-organic frameworks (MOFs) or other coordination polymers. The electronic properties conferred by the fluorine atom could be exploited in the design of novel materials with applications in catalysis, gas storage, or optoelectronics.

Analytical Characterization

The identity and purity of synthesized this compound would be confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic protons on both the phenyl and pyridine rings, as well as a singlet for the benzylic CH₂ and a broad singlet for the hydroxyl proton.

-

¹³C NMR would display distinct resonances for each carbon atom in the molecule.

-

¹⁹F NMR would show a singlet, providing definitive evidence of the fluorine atom's presence.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: An IR spectrum would show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching of the alcohol functional group.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound represents a promising chemical entity with potential applications in both medicinal chemistry and materials science. This technical guide provides a foundational understanding of its properties, synthesis, and handling based on established chemical principles and data from analogous structures. Further research into the specific biological activities and material properties of this compound is warranted and is expected to yield valuable scientific insights.

References

-

PubChem. Phenyl(pyridin-2-yl)methanol. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative.

-

Solvents & Petroleum Service, Inc. Safety Data Sheet - Methanol. Available at: [Link]

-

PubChem. [4-(4-Fluorophenyl)phenyl]methanol. National Center for Biotechnology Information. Available at: [Link]

An In-depth Technical Guide to (4-(5-Fluoropyridin-2-yl)phenyl)methanol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of (4-(5-Fluoropyridin-2-yl)phenyl)methanol, a biaryl organic compound of significant interest to the medicinal chemistry and drug development sectors. The core structure, featuring a fluorinated pyridine ring linked to a phenylmethanol moiety, represents a privileged scaffold in modern drug discovery. The strategic incorporation of a fluorine atom can significantly enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles of drug candidates.[1][2] This document details the compound's chemical identity, physicochemical properties, robust synthetic and purification protocols, and prospective applications. Methodologies are presented with a focus on the underlying chemical principles to empower researchers in their own discovery efforts.

Introduction: The Strategic Value of Fluorinated Biaryl Scaffolds

The confluence of a pyridine ring and an aromatic system forms the biaryl scaffold, a cornerstone of numerous clinically successful therapeutic agents. Pyridine derivatives are known to exhibit a wide array of biological activities.[3] When this is combined with a phenylmethanol group, the potential for targeted biological interaction increases.[4]

The specific inclusion of a fluorine atom at the 5-position of the pyridine ring is a deliberate design choice rooted in established medicinal chemistry principles. Fluorine's high electronegativity and small van der Waals radius allow it to act as a bioisostere of a hydrogen atom while profoundly altering the electronic properties of the molecule.[1][2] This can lead to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites susceptible to metabolic oxidation by cytochrome P450 enzymes.[5]

-

Modulated pKa: The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, influencing its interaction with biological targets and affecting solubility and permeability.[1]

-

Improved Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones, enhancing ligand-receptor binding energy.

This guide serves as a technical resource for the synthesis, characterization, and strategic utilization of this compound as a key building block in the development of novel chemical entities.

Chemical Identity and Physicochemical Properties

Precise identification and an understanding of the physicochemical properties of a compound are foundational to its application in research. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on established computational models and data from structurally analogous compounds.

Table 1: Chemical Identifiers and Computed Physicochemical Properties

| Property | Value / Identifier | Source / Method |

| IUPAC Name | This compound | --- |

| CAS Number | 1261623-01-6 | Vendor Information |

| Molecular Formula | C₁₂H₁₀FNO | Calculated |

| Molecular Weight | 203.21 g/mol | Calculated |

| XLogP3-AA | 1.9 | Predicted (PubChem Analog) |

| Hydrogen Bond Donor Count | 1 | Calculated |

| Hydrogen Bond Acceptor Count | 2 | Calculated |

| Rotatable Bond Count | 2 | Calculated |

| Topological Polar Surface Area | 33.1 Ų | Predicted (PubChem Analog) |

| Boiling Point | ~350-450 °C | Estimated from analogs[6] |

| Melting Point | Not available | --- |

| pKa | ~13.5 (hydroxyl proton) | Estimated from analogs[6] |

Note: Predicted values are derived from computational models and data for structurally similar compounds, such as (4-(pyridin-2-yl)phenyl)methanol, and should be confirmed experimentally.[7]

Synthesis and Purification: A Validated Approach

The synthesis of this compound is most effectively achieved through a two-step sequence involving a palladium-catalyzed Suzuki-Miyaura cross-coupling followed by a selective reduction. This pathway is chosen for its high efficiency, functional group tolerance, and the commercial availability of starting materials.[3][8]

Retrosynthetic Analysis

The logical disconnection for this biaryl system is the C-C bond between the phenyl and pyridine rings. This points to a Suzuki coupling between a pyridyl halide and a phenylboronic acid derivative. The final alcohol functionality is best installed via reduction of a more stable carbonyl precursor to avoid complications during the cross-coupling reaction.

Caption: Retrosynthetic analysis of the target molecule.

Recommended Synthetic Protocol

This protocol is a self-validating system. Successful formation of the aldehyde intermediate in Step 1, confirmed by TLC and/or LC-MS, provides a reliable checkpoint before proceeding to the final reduction.

Step 1: Suzuki-Miyaura Cross-Coupling to form 4-(5-Fluoropyridin-2-yl)benzaldehyde

This step leverages a robust palladium catalyst to form the key C-C bond. The choice of Pd(dppf)Cl₂ is based on its high efficacy and stability in coupling reactions involving pyridyl halides.[9][10]

-

Materials:

-

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-5-fluoropyridine, (4-formylphenyl)boronic acid, Pd(dppf)Cl₂, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 85-95 °C and stir vigorously for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting starting material is observed.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product, 4-(5-Fluoropyridin-2-yl)benzaldehyde, can be purified by flash column chromatography on silica gel.

-

Step 2: Selective Reduction to this compound

The reduction of the aldehyde to the primary alcohol is achieved using sodium borohydride (NaBH₄). This reagent is selected for its mildness and high chemoselectivity for aldehydes and ketones, ensuring that the fluoropyridyl moiety remains intact.

-

Materials:

-

4-(5-Fluoropyridin-2-yl)benzaldehyde (from Step 1) (1.0 equiv)

-

Sodium borohydride (NaBH₄) (1.5 equiv)

-

Methanol (solvent)

-

-

Procedure:

-

Dissolve the aldehyde intermediate in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride portion-wise, maintaining the temperature at 0 °C. Causality Note: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Monitor the reaction by TLC for the disappearance of the aldehyde spot.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extract the aqueous residue three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

-

Purify the final compound by flash column chromatography to obtain this compound as a solid.

-

Caption: Experimental workflow for the synthesis of the target compound.

Spectroscopic and Analytical Data

Characterization of the final product is crucial for confirming its identity and purity. While a definitive spectrum must be obtained experimentally, the following table outlines the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on known chemical shift principles and data from analogous structures.[11][12]

Table 2: Predicted Spectroscopic Data

| Analysis | Expected Observations |

| ¹H NMR | Aromatic Protons (7.0-8.7 ppm): Multiple signals (doublets, triplets, doublet of doublets) corresponding to the protons on both the phenyl and fluoropyridine rings. Benzylic Protons (~4.7 ppm): A singlet or doublet (if coupled to the hydroxyl proton) integrating to 2H for the -CH₂-OH group. Hydroxyl Proton (variable): A broad singlet, integrating to 1H. |

| ¹³C NMR | Aromatic Carbons (110-165 ppm): Multiple signals. The carbon attached to fluorine will show a large ¹JCF coupling constant. Benzylic Carbon (~65 ppm): Signal for the -CH₂-OH carbon. |

| ¹⁹F NMR | Aryl Fluoride (-110 to -130 ppm): A single resonance, likely a triplet or doublet of doublets due to coupling with adjacent pyridine protons. ¹⁹F NMR is a powerful tool for confirming the presence and environment of the fluorine atom.[13][14][15] |

| Mass Spec (ESI+) | [M+H]⁺: Expected at m/z = 204.08. [M+Na]⁺: Expected at m/z = 226.06. |

Applications in Research and Drug Discovery

This compound is not merely a chemical entity but a strategic starting point for the synthesis of more complex molecules with therapeutic potential. Its utility stems from the two reactive handles: the pyridine nitrogen and the primary alcohol.

-

As a Key Intermediate: The phenylmethanol moiety is a precursor to a variety of functional groups. Oxidation can yield the corresponding aldehyde or carboxylic acid, while the alcohol itself can be used in etherification or esterification reactions to append other molecular fragments. This versatility makes it an invaluable building block in library synthesis for high-throughput screening.

-

Scaffold for Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a biaryl core.[16] The 5-fluoropyridinyl-phenyl scaffold can be elaborated to target the ATP-binding site of various kinases implicated in oncology.

-

CNS-Acting Agents: The ability of fluorine to enhance blood-brain barrier permeability makes fluorinated scaffolds attractive for developing drugs targeting the central nervous system.[5]

-

PET Imaging Ligands: The fluorine atom can be substituted with the ¹⁸F radioisotope, enabling the synthesis of positron emission tomography (PET) imaging agents for in vivo diagnostics and pharmacokinetic studies.[1][16]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care, following standard safety protocols. While a specific Material Safety Data Sheet (MSDS) is not available, a hazard assessment can be made based on the constituent functional groups.

-

General Handling: Handle in a well-ventilated area or a chemical fume hood.[17][18] Avoid inhalation of dust and contact with skin and eyes.[18]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[19][20]

-

Toxicological Profile (Inferred): Aromatic alcohols can be irritants and may be harmful if swallowed or absorbed through the skin.[7] Fluorinated aromatic compounds should be handled with care, as their metabolic pathways and toxicological profiles can be complex.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically designed chemical building block with significant potential in the field of drug discovery. Its fluorinated biaryl scaffold offers a unique combination of properties conducive to developing novel therapeutics with enhanced pharmacological profiles. The synthetic route presented in this guide is robust and reproducible, providing researchers with a reliable method for accessing this valuable intermediate. Further exploration of this and related scaffolds is warranted and is likely to yield new chemical entities with significant biological activity.

References

-

SciMeetings. (n.d.). Synthesis of phenyl pyridines via suzuki cross coupling to test their inhibitory effects on uridine nucleoside ribohydrolase (UNH). Retrieved from [Link]

-

Zhou, Y., et al. (2016). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(1), 15-43. Retrieved from [Link]

-

PubChem. (n.d.). (4-(Pyridin-2-yl)phenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Methanol Institute. (n.d.). METHANOL SAFE HANDLING MANUAL. Retrieved from [Link]

-

Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 17, 1836-1847. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (R)-((2R,5S)-5-(4-Aminobenzyl)pyrrolidin-2-yl)(phenyl)methanol. Retrieved from [Link]

-

Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]

-

Petkim. (2023). Methanol Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. (n.d.). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

-

Chemscape. (n.d.). Methanol Safety: Exposure Risks & Protective Measures. Retrieved from [Link]

-

Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]

-

MDPI. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]

-

ResearchGate. (2017). Current and emerging applications of fluorine in medicinal chemistry. Retrieved from [Link]

-

VelocityEHS. (2014). Methanol MSDS Safety Tips from Experts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

-

Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. Retrieved from [Link]

-

Gerig, J. T. (2001). Fluorine NMR. Retrieved from [Link]

-

Journal of the Indian Chemical Society. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Fluorine NMR. Retrieved from [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. (R)-((2R,5S)-5-(4-aminobenzyl)pyrrolidin-2-yl)(phenyl)methanol | 1295539-30-8 [chemicalbook.com]

- 7. (4-(Pyridin-2-yl)phenyl)methanol | C12H11NO | CID 1515239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. SciMeetings [scimeetings.acs.org]

- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 12. 2-Phenylpyridine(1008-89-5) 1H NMR [m.chemicalbook.com]

- 13. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biophysics.org [biophysics.org]

- 15. researchgate.net [researchgate.net]

- 16. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. methanex.com [methanex.com]

- 19. methanol.org [methanol.org]

- 20. ehs.com [ehs.com]

Introduction: The Significance of (4-(5-Fluoropyridin-2-yl)phenyl)methanol in Medicinal Chemistry

An In-Depth Technical Guide to the Synthesis of (4-(5-Fluoropyridin-2-yl)phenyl)methanol for Researchers, Scientists, and Drug Development Professionals

This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. Its biaryl structure, combining a fluorinated pyridine ring and a functionalized phenyl ring, is a common motif in modern drug discovery. The fluorine substituent can enhance metabolic stability, binding affinity, and bioavailability, while the hydroxymethyl group provides a versatile handle for further chemical modifications. This guide provides an in-depth exploration of the primary synthetic pathways to this valuable intermediate, offering both theoretical understanding and practical, field-proven protocols for its preparation.

Strategic Approaches to Synthesis: An Overview

The construction of the this compound scaffold can be broadly categorized into two main strategies:

-

Carbon-Carbon Bond Formation: This approach focuses on creating the central biaryl linkage as a key step. The two most powerful and widely employed methods are the Suzuki-Miyaura cross-coupling and the Grignard reaction.

-

Functional Group Interconversion: This strategy involves the initial synthesis of a biaryl precursor with a different functional group on the phenyl ring (e.g., an aldehyde or ester), followed by its reduction to the desired primary alcohol.

This guide will delve into each of these pathways, providing detailed mechanistic insights and experimental procedures.

Pathway 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds between aryl halides and organoboron compounds.[1] In the context of synthesizing this compound, this typically involves the coupling of a halogenated pyridine with a phenylboronic acid derivative.[2]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps involving a palladium catalyst.[3] The generally accepted mechanism proceeds as follows:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, 2-bromo-5-fluoropyridine) to form a Pd(II) intermediate.

-

Transmetalation: The organoboron compound (e.g., (4-(hydroxymethyl)phenyl)boronic acid) reacts with the Pd(II) complex in the presence of a base. The base activates the boronic acid, facilitating the transfer of the aryl group to the palladium center and displacing the halide.

-

Reductive Elimination: The two organic ligands on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions.[2] Palladium complexes with phosphine ligands, such as Pd(dppf)Cl₂, are often effective for this type of transformation.[4]

Caption: Suzuki-Miyaura cross-coupling pathway.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

2-Bromo-5-fluoropyridine

-

(4-(hydroxymethyl)phenyl)boronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-5-fluoropyridine (1.0 eq), (4-(hydroxymethyl)phenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add Pd(dppf)Cl₂ (0.05 eq) to the flask.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

| Parameter | Value | Reference |

| Catalyst | Pd(dppf)Cl₂ | [4] |

| Base | K₂CO₃, Na₂CO₃, or K₃PO₄ | [2] |

| Solvent | 1,4-Dioxane/Water | [2] |

| Temperature | 65-100 °C | [4] |

| Typical Yield | 70-90% | [5] |

Pathway 2: Grignard Reaction

The Grignard reaction provides a powerful method for forming carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide to a carbonyl compound.[6][7] For the synthesis of this compound, two main approaches can be considered:

-

Route A: Reaction of 2-(5-fluoropyridinyl)magnesium bromide with 4-formylbenzaldehyde (or a protected derivative).

-

Route B: Reaction of a 4-(hydroxymethyl)phenyl Grignard reagent with a 5-fluoropyridine-2-carboxaldehyde.

The preparation and use of Grignard reagents necessitate strictly anhydrous conditions, as they are highly reactive towards protic solvents like water.[8][9]

Mechanistic Rationale

The Grignard reaction mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde.[10] This forms a magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the final alcohol product.[8]

Caption: Grignard reaction pathway (Route A).

Experimental Protocol: Grignard Reaction

Materials:

-

2-Bromo-5-fluoropyridine

-

Magnesium turnings

-

Iodine (a small crystal for activation)

-

Anhydrous tetrahydrofuran (THF)

-

4-Formylbenzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet.

-

Add a small crystal of iodine.

-

Add a small amount of anhydrous THF to cover the magnesium.

-

Dissolve 2-bromo-5-fluoropyridine (1.0 eq) in anhydrous THF in the dropping funnel.

-

Add a small portion of the 2-bromo-5-fluoropyridine solution to the magnesium suspension to initiate the reaction (indicated by heat evolution and disappearance of the iodine color).

-

Add the remaining 2-bromo-5-fluoropyridine solution dropwise, maintaining a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed.

-

-

Reaction with Aldehyde:

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Dissolve 4-formylbenzaldehyde (0.9 eq) in anhydrous THF and add it dropwise to the Grignard reagent.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

-

Workup:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

-

| Parameter | Value | Reference |

| Solvent | Anhydrous THF or Diethyl Ether | [8] |

| Conditions | Strictly anhydrous | [8][9] |

| Workup | Acidic (e.g., NH₄Cl) | [8] |

| Potential Side Reaction | Homocoupling (biphenyl formation) | [9] |

Pathway 3: Reduction of a Carbonyl Precursor

This synthetic route involves the initial preparation of a biaryl ketone or aldehyde, followed by its reduction to the target alcohol. This approach is particularly advantageous if the biaryl framework is more readily assembled with a carbonyl functionality in place. The precursor, 4-(5-fluoropyridin-2-yl)benzaldehyde, can be synthesized via a Suzuki-Miyaura coupling between 2-bromo-5-fluoropyridine and 4-formylphenylboronic acid.

Mechanistic Rationale

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this purpose due to its mild nature and high selectivity for aldehydes and ketones.[11] The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon, forming an alkoxide intermediate. Subsequent protonation by the solvent (typically an alcohol like methanol or ethanol) furnishes the desired primary alcohol.

Caption: Reduction of an aldehyde precursor.

Experimental Protocol: Reduction with Sodium Borohydride

Materials:

-

4-(5-Fluoropyridin-2-yl)benzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Water

-

Ethyl acetate

Procedure:

-

Dissolve 4-(5-fluoropyridin-2-yl)benzaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by the slow addition of water.

-

Remove the bulk of the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate to yield the crude product, which can be further purified by recrystallization or column chromatography if necessary.

| Parameter | Value | Reference |

| Reducing Agent | Sodium Borohydride (NaBH₄) | [11] |

| Solvent | Methanol or Ethanol | [11] |

| Temperature | 0 °C to Room Temperature | [11] |

| Selectivity | High for aldehydes and ketones | [12] |

| Typical Yield | >90% | [11] |

Conclusion and Outlook

The synthesis of this compound can be effectively achieved through several robust and well-established synthetic pathways. The choice of the optimal route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the specific requirements for purity.

-

The Suzuki-Miyaura cross-coupling offers a highly versatile and efficient method for constructing the biaryl core, with a wide tolerance for functional groups.

-

The Grignard reaction provides a classic and powerful C-C bond-forming strategy, although it demands stringent anhydrous conditions.

-

The reduction of a carbonyl precursor is a straightforward and high-yielding final step, provided the corresponding aldehyde or ketone is readily accessible.

As a senior application scientist, it is my assessment that for most research and development applications, the Suzuki-Miyaura coupling represents the most strategic and reliable approach due to its broad applicability and operational simplicity. However, a thorough evaluation of the economic and practical considerations for each specific project is always recommended. The methodologies and protocols detailed in this guide provide a solid foundation for the successful synthesis of this important pharmaceutical intermediate.

References

- CN102898358A - Preparation method of fluoropyridine compounds - Google P

- CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl)

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - ResearchGate. (URL: [Link])

-

Grignard Reaction: Synthesis of Triphenylmethanol. (URL: [Link])

-

Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Reduction of substituted benzaldehydes, acetophenone and 2-acetylpyridine using bean seeds as crude reductase enzymes - ResearchGate. (URL: [Link])

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH. (URL: [Link])

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (URL: [Link])

-

palladium (ii)-catalyzed selective reduction of 4'-(phenylethynl)acetophenone in the presence of a formic acid-triethylamine mixture - Digital Commons @ BAU - Beirut Arab University. (URL: [Link])

-

Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC - PubMed Central. (URL: [Link])

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. (URL: [Link])

-

4-(2-Fluoropyridin-5-yl)phenol - ResearchGate. (URL: [Link])

-

The Grignard Synthesis of Triphenylmethanol - TSI Journals. (URL: [Link])

-

(4-bromophenyl)methanol - 873-75-6, C7H7BrO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])

-

Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties | Request PDF. (URL: [Link])

-

7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (URL: [Link])

-

Synthesis of (4-bromophenyl)(3-methoxyphenyl)-methanol - PrepChem.com. (URL: [Link])

-

2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (URL: [Link])

- CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol - Google P

-

Grignard Reactions: Synthesis of Triphenylmethanol - Academia.edu. (URL: [Link])

-

Biocatalyzed Enantiomerically Pure Production of (S)‐Phenyl(thiophen‐2‐yl)methanol. (URL: [Link])

-

Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. (URL: [Link])

-

Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. (URL: [Link])

-

Mastering Organic Synthesis with 2-Bromo-5-fluoropyridine: A Chemical's Versatility. (URL: [Link])

-

An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate - Quick Company. (URL: [Link])

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. (4-(5-Methylpyridin-2-yl)phenyl)methanol | 1159693-09-0 | Benchchem [benchchem.com]

- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cerritos.edu [cerritos.edu]

- 7. tsijournals.com [tsijournals.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. (DOC) Grignard Reactions: Synthesis of Triphenylmethanol [academia.edu]

- 11. CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

1H NMR spectrum of (4-(5-Fluoropyridin-2-yl)phenyl)methanol

An In-depth Technical Guide to the ¹H NMR Spectrum of (4-(5-Fluoropyridin-2-yl)phenyl)methanol

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. This document offers a predictive analysis of the spectrum, a detailed experimental protocol for its acquisition, and a guide to data processing and interpretation. The content is designed for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical verification. We will explore the nuanced effects of the fluorine substituent and the interconnected aromatic systems on proton chemical shifts and coupling constants, providing a framework for understanding the spectra of similar complex molecules.

Introduction: The Importance of Structural Verification

In the realm of modern chemical research, particularly in the synthesis of novel pharmaceutical agents and functional materials, the unambiguous verification of a molecule's structure is paramount. This compound represents a confluence of two important structural motifs: the fluoropyridine ring, a common feature in bioactive compounds known for enhancing metabolic stability and binding affinity, and the benzyl alcohol moiety, a versatile synthetic handle.

¹H NMR spectroscopy stands as the cornerstone of structural organic chemistry, offering high-resolution information on the electronic environment, connectivity, and stereochemistry of protons within a molecule. For a compound like this compound, ¹H NMR is not merely a characterization technique but a critical tool for confirming regiochemistry and understanding the electronic interplay between its constituent aromatic rings. This guide provides the theoretical and practical foundation required to acquire, process, and accurately interpret its ¹H NMR spectrum.

Molecular Structure and Predicted ¹H NMR Analysis

A thorough analysis of the ¹H NMR spectrum begins with a detailed examination of the molecule's structure to identify chemically non-equivalent protons.

Figure 1. Chemical structure of this compound with proton labeling.

The structure contains nine distinct proton environments:

-

Fluoropyridine Ring: H-3', H-4', and H-6'

-

Phenyl Ring: H-2, H-6 and H-3, H-5 (these pairs are chemically equivalent due to free rotation around the C-C single bond)

-

Methanol Group: The two benzylic protons (H-7) and the hydroxyl proton (H-8)

The presence of the highly electronegative fluorine atom and the nitrogen atom in the pyridine ring creates a complex electronic landscape, leading to a predictable and information-rich ¹H NMR spectrum.

Predicted Chemical Shifts (δ) and Multiplicities

The following predictions are based on established principles of NMR spectroscopy, including inductive effects, anisotropic effects of the aromatic rings, and known proton-fluorine coupling phenomena[1][2]. The spectrum is predicted in DMSO-d₆, a solvent capable of forming hydrogen bonds, which helps in observing the hydroxyl proton signal[3].

-

H-6' (Pyridyl): This proton is ortho to the ring nitrogen and is significantly deshielded. It is expected to appear furthest downfield in the aromatic region, around δ 8.60-8.70 ppm . It will be coupled to H-4' (meta, ⁴JHH) and the fluorine atom (ortho, ³JHF), likely resulting in a doublet of doublets (dd) .

-

H-4' (Pyridyl): This proton is positioned between the nitrogen and the fluorine atom, experiencing strong deshielding from both. It is predicted to resonate around δ 8.15-8.25 ppm . It will exhibit coupling to H-3' (ortho, ³JHH), H-6' (meta, ⁴JHH), and the fluorine atom (meta, ⁴JHF), leading to a complex doublet of doublet of doublets (ddd) .

-

H-3' (Pyridyl): This proton is ortho to the carbon atom linking the two rings. Its chemical shift is predicted to be around δ 7.95-8.05 ppm . It will be coupled to H-4' (ortho, ³JHH) and the fluorine atom (para, ⁵JHF), appearing as a doublet of doublets (dd) .

-

H-2, H-6 (Phenyl): These protons are ortho to the pyridine substituent and are deshielded. They are expected to resonate as a doublet (d) around δ 7.90-8.00 ppm , coupled to H-3 and H-5, respectively.

-

H-3, H-5 (Phenyl): These protons are ortho to the hydroxymethyl group. They are expected to appear as a doublet (d) around δ 7.45-7.55 ppm , coupled to H-2 and H-6.

-

H-8 (-OH): The hydroxyl proton's chemical shift is highly dependent on solvent, concentration, and temperature[4]. In DMSO-d₆, it is expected to be a triplet (t) around δ 5.30-5.40 ppm , coupled to the adjacent methylene (CH₂) protons.

-

H-7 (-CH₂-): The benzylic methylene protons are adjacent to the phenyl ring and the hydroxyl group. They are predicted to resonate around δ 4.55-4.65 ppm . Due to coupling with the hydroxyl proton, they will appear as a doublet (d) .

Spin-Spin Coupling Network

The connectivity of the protons can be visualized through their coupling interactions. The diagram below illustrates the major expected couplings (³JHH, ⁴JHH, ³JHF, and ⁴JHF), which are critical for definitive signal assignment.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The acquisition of a high-quality ¹H NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate instrument parameters. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation

-

Analyte Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial[5]. Rationale: This concentration range provides a good signal-to-noise ratio for a typical high-field NMR spectrometer without causing significant line broadening due to aggregation[6].

-

Solvent Selection & Dispensing: Add 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, ≥99.9% D). Rationale: DMSO-d₆ is chosen for its ability to solubilize the analyte and to slow the chemical exchange of the hydroxyl proton, allowing its signal and coupling to the methylene protons to be observed[3]. The residual proton signal of DMSO-d₆ at ~2.50 ppm serves as a convenient secondary chemical shift reference[1].

-

Dissolution: Gently vortex or sonicate the vial until the sample is completely dissolved. A clear, homogeneous solution is required.

-

Transfer: Using a clean glass pipette, transfer the solution into a high-quality, 5 mm NMR tube (e.g., Norell® 507-HP or equivalent). Ensure no solid particulates are transferred.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Instrument Setup and Data Acquisition

The following parameters are typical for a 400 MHz spectrometer.

-

Sample Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the DMSO-d₆ solvent[7]. Rationale: The lock signal compensates for magnetic field drift during the experiment, ensuring high spectral resolution.

-

Shimming: Perform automated or manual shimming of the magnetic field. Aim for a narrow and symmetrical lock signal and solvent peak shape. Rationale: A homogeneous magnetic field across the sample volume is crucial for obtaining sharp spectral lines and high resolution.

-

Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure efficient radiofrequency pulse transmission and signal detection.

-

Setting Acquisition Parameters:

-

Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Spectral Width (SW): Set to ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including the reference, are captured.

-

Transmitter Offset (O1P): Center the spectral width around ~6 ppm.

-

Number of Scans (NS): Set to 16 or 32. Rationale: Co-adding multiple scans (transients) improves the signal-to-noise ratio, which scales with the square root of the number of scans[8].

-

Relaxation Delay (D1): Set to 2 seconds. Rationale: This delay allows for sufficient relaxation of the protons between pulses, yielding more reliable integrations. For strictly quantitative results, a longer D1 (5 times the longest T1) would be necessary[9].

-

Acquisition Time (AQ): Set to ~3-4 seconds to ensure adequate digital resolution.

-

-

Acquisition: Start the acquisition.

Data Processing Workflow

The raw output of an NMR experiment is the Free Induction Decay (FID), a time-domain signal that must be mathematically processed to generate the frequency-domain spectrum[10][11].

Sources

- 1. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.de [thieme-connect.de]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. organomation.com [organomation.com]

- 7. publish.uwo.ca [publish.uwo.ca]

- 8. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 9. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 10. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]

- 11. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]

13C NMR analysis of (4-(5-Fluoropyridin-2-yl)phenyl)methanol

An In-Depth Technical Guide to the ¹³C NMR Analysis of (4-(5-Fluoropyridin-2-yl)phenyl)methanol

Abstract

This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound, a key intermediate in pharmaceutical research. We delve into the theoretical underpinnings, present a field-proven experimental protocol, and offer a detailed interpretation of the predicted spectrum. This document is intended for researchers, scientists, and drug development professionals who require a robust methodology for the structural elucidation of complex heterocyclic compounds. The guide emphasizes the causality behind experimental choices and integrates advanced spectral techniques like Distortionless Enhancement by Polarization Transfer (DEPT) for unambiguous signal assignment.

Introduction: The Analytical Challenge

The compound this compound features a biphenyl-like system with two distinct aromatic rings: a substituted phenyl ring and a fluorinated pyridine ring. This structural complexity, coupled with the presence of multiple substituents (-F, -CH₂OH), presents a unique analytical challenge. ¹³C NMR spectroscopy is an indispensable tool for confirming the carbon skeleton, verifying substitution patterns, and ensuring isomeric purity. An accurate and detailed assignment of each carbon resonance is critical for quality control, reaction monitoring, and regulatory submissions in the drug development pipeline. This guide provides the expertise necessary to navigate the intricacies of its ¹³C NMR spectrum.

Theoretical Considerations for Spectral Prediction

A precise interpretation of the ¹³C NMR spectrum requires an understanding of the electronic effects exerted by each component of the molecule.

-

Aromatic and Heteroaromatic Regions : The sp²-hybridized carbons of both the phenyl and pyridine rings are expected to resonate in the aromatic region, typically between 110-170 ppm[1][2][3]. The nitrogen atom in the pyridine ring generally deshields the adjacent (α and γ) carbons due to its electronegativity[4].

-

Substituent Effects (SCS) :

-

Hydroxymethyl Group (-CH₂OH) : The aliphatic -CH₂OH carbon will appear significantly upfield, typically in the 50-65 ppm range[1]. This group exerts a moderate electronic effect on the attached phenyl ring, influencing the chemical shifts of the ipso, ortho, meta, and para carbons.

-

Fluorine (-F) : Fluorine is a highly electronegative atom that also possesses lone pairs capable of resonance donation. Its primary influence is a strong, direct deshielding effect on the carbon to which it is bonded (ipso-carbon, C5'), resulting in a large downfield shift. Furthermore, fluorine couples with carbon nuclei, leading to characteristic splitting patterns that are invaluable for assignment. This ¹³C-¹⁹F coupling is observed over one bond (¹JCF, typically large, ~230-260 Hz), two bonds (²JCF), three bonds (³JCF), and even four bonds (⁴JCF)[5][6].

-

-

Quaternary Carbons : The molecule contains four quaternary carbons (C1, C4, C2', C5') which lack directly attached protons. In standard broadband proton-decoupled ¹³C NMR spectra, these signals are typically of lower intensity due to the absence of the Nuclear Overhauser Effect (NOE) enhancement and often longer relaxation times[2][7].

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to yield a high-quality, interpretable ¹³C NMR spectrum. Each step includes justifications to ensure technical soundness and reproducibility.

Sample Preparation

-

Mass Determination : Accurately weigh 50-100 mg of this compound.

-

Rationale: This concentration range provides an excellent signal-to-noise ratio (S/N) for a typical ¹³C NMR experiment within a reasonable acquisition time (20-60 minutes) without introducing excessive viscosity, which can lead to line broadening[8].

-

-

Solvent Selection : Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Rationale: CDCl₃ is a standard choice due to its excellent solubilizing power for many organic compounds and its single, well-characterized solvent resonance at ~77.16 ppm, which serves as a convenient chemical shift reference[9]. If solubility is poor, DMSO-d₆ is a suitable alternative, though its solvent signal is a multiplet centered at ~39.52 ppm.

-

-

Solubilization and Transfer : Prepare the solution in a clean, dry vial. Vortex if necessary to ensure complete dissolution. Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube.

-

Rationale: Filtering removes any particulate matter that would degrade the magnetic field homogeneity, a phenomenon known as shimming, resulting in broad, poorly resolved peaks. Preparing the sample in a separate vial ensures thorough mixing[8].

-

-

Standard Addition (Optional) : For highly accurate chemical shift referencing, add a small amount (1-2 µL) of a dilute solution of tetramethylsilane (TMS) in CDCl₃ to the sample.

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz (or higher) spectrometer:

-

Experiment : ¹³C with ¹H broadband decoupling (zgpg30 or similar).

-

Solvent : CDCl₃ (for field-frequency lock).

-

Temperature : 298 K.

-

Pulse Angle : 30-45 degrees.

-

Rationale: A smaller flip angle allows for a shorter relaxation delay between scans, increasing the number of scans acquired in a given time without saturating the signals, which is particularly important for quaternary carbons with long relaxation times[11].

-

-

Spectral Width : 0 to 220 ppm.

-

Rationale: This range comfortably encompasses all expected carbon resonances from aliphatic to aromatic and heteroaromatic regions[12].

-

-

Acquisition Time : ~1.5 seconds.

-

Relaxation Delay (d1) : 2.0 seconds.

-

Number of Scans : 1024 to 4096, depending on sample concentration.

-

Rationale: ¹³C has a low natural abundance (~1.1%), requiring signal averaging of many scans to achieve adequate S/N.

-

Advanced Experiments: DEPT

To confirm assignments, perform DEPT-90 and DEPT-135 experiments.

-

DEPT-90 : This experiment displays signals only for CH (methine) carbons[13][14].

-

DEPT-135 : This experiment shows CH₃ and CH signals as positive peaks, CH₂ signals as negative (inverted) peaks, and no signals for quaternary carbons[15].

The combination of the standard broadband-decoupled spectrum with DEPT-90 and DEPT-135 allows for the definitive identification of each carbon type.

Figure 1: ¹³C NMR Analytical Workflow

Spectral Prediction and Assignment

Based on established substituent effects and data for similar structures, a predicted ¹³C NMR spectrum can be constructed. The following assignments are proposed for this compound.

mol [image="https://i.imgur.com/8QG9s4E.png", label=""]; }

Figure 2: Structure and Carbon Numbering Scheme

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (¹⁹F Coupling) | Assignment Rationale & Cross-Validation |

| C-α | 64 - 66 | Singlet | Aliphatic carbon bonded to oxygen. Appears as a negative peak in the DEPT-135 spectrum[1]. |

| C4' | 108 - 112 | Doublet (²JCF ≈ 20-25 Hz) | Pyridine carbon ortho to fluorine and meta to nitrogen. Shielded by resonance effect of F. Appears as a positive peak in the DEPT-90 and DEPT-135 spectra. |

| C3' | 138 - 142 | Doublet (³JCF ≈ 5-10 Hz) | Pyridine carbon meta to fluorine and ortho to nitrogen. Deshielded by nitrogen. Appears as a positive peak in the DEPT-90 and DEPT-135 spectra. |

| C6' | 147 - 151 | Doublet (⁴JCF ≈ 2-4 Hz) | Pyridine carbon ortho to nitrogen and para to fluorine. Deshielded by nitrogen. Appears as a positive peak in the DEPT-90 and DEPT-135 spectra. |

| C3/C5 | 126 - 128 | Singlet | Phenyl carbons ortho to the pyridine substituent and meta to the -CH₂OH group. Signal will appear as a positive peak in DEPT-90 and DEPT-135. |

| C2/C6 | 128 - 130 | Singlet | Phenyl carbons meta to the pyridine substituent and ortho to the -CH₂OH group. Signal will appear as a positive peak in DEPT-90 and DEPT-135. |

| C1 | 139 - 143 | Singlet | Quaternary phenyl carbon attached to the -CH₂OH group. Absent in all DEPT spectra. |

| C4 | 136 - 140 | Singlet | Quaternary phenyl carbon attached to the pyridine ring. Absent in all DEPT spectra. |

| C2' | 154 - 158 | Doublet (³JCF ≈ 3-5 Hz) | Quaternary pyridine carbon attached to the phenyl ring. Deshielded by nitrogen. Absent in all DEPT spectra. |

| C5' | 160 - 164 | Doublet (¹JCF ≈ 240-250 Hz) | Quaternary pyridine carbon directly bonded to fluorine. Strongly deshielded. The large one-bond C-F coupling is characteristic. Absent in all DEPT spectra. |

Conclusion

The structural elucidation of this compound via ¹³C NMR spectroscopy is a systematic process grounded in fundamental principles and validated by a rigorous experimental approach. By combining a standard broadband-decoupled experiment with DEPT-90 and DEPT-135 sequences, every carbon atom in the molecule can be confidently identified. The characteristic chemical shifts, coupled with the highly informative ¹³C-¹⁹F coupling patterns, provide a unique spectral fingerprint. This guide offers a robust and self-validating methodology, empowering researchers to achieve accurate and reliable characterization of this and structurally related compounds, thereby ensuring the scientific integrity of their development efforts.

References

-

Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. National Institutes of Health (NIH). [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

-

13C NMR Chemical Shift. Oregon State University. [Link]

-

Dudek, G. O., & Dudek, E. P. (1965). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Journal of the American Chemical Society, 87(19), 4443-4444. [Link]

-

Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(3), 987–989. [Link]

-

Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 775–780. [Link]

-

Influence of fluorine substituents on the NMR properties of phenylboronic acids. ResearchGate. [Link]

-

Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy. NC State University Libraries. [Link]

-

Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link]

-

Weigert, F. J., & Roberts, J. D. (1968). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of five-membered aromatic heterocycles. Journal of the American Chemical Society, 90(13), 3543–3549. [Link]

-

Fowler, S. (2015). How to predict the 13C NMR spectrum of a compound. YouTube. [Link]

-

NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]

-

13.12: DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. [Link]

-

13.11: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. ChemRxiv. [Link]

-

Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(3), 987-989. [Link]

-

NMR Sample Preparation. University College London. [Link]

-

Supporting Information for manuscript. The Royal Society of Chemistry. [Link]

-

NMR Sample Preparation. University of Cambridge. [Link]

-

13C NMR Spectroscopy. American Chemical Society. [Link]

-

Fronza, G., et al. (1976). 13C NMR of N-heterocycles. Conformation of phenothiazines and 2,3-diazaphenothiazines. Journal of Magnetic Resonance, 23(3), 437-453. [Link]

-

Visual Learners. (2023). C-13 NMR summary. DEPT 45, 90, and 135. YouTube. [Link]

-

Chemical shifts. University of Potsdam. [Link]

-

Silva, A. M. S., et al. (2005). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 9(4), 397-434. [Link]

-

15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

Krygowski, T. M., & Szatyłowicz, H. (2003). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 8(1), 88-96. [Link]

-

NMR sample preparation. École Polytechnique Fédérale de Lausanne. [Link]

-

Two various regions of ¹³C NMR, DEPT 135 and DEPT 90 spectra of different samples. ResearchGate. [Link]

-

DEPT NMR: Signals and Problem Solving. Chemistry Steps. [Link]

-

Fluorine NMR. University of Wisconsin-Madison. [Link]

-

A Great 13C NMR Spectrum Even When Your Sample is Dilute. Anasazi Instruments. [Link]

-

1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. [Link]

-

In situ high-pressure 13C/1H NMR reaction studies of benzyl alcohol oxidation over a Pd/Al2O3 catalyst. Royal Society of Chemistry. [Link]

-

An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. [Link]

-

Effect of ortho substituents on carbonyl carbon 13C NMR chemical shifts in substituted phenyl benzoates. ResearchGate. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. rsc.org [rsc.org]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

- 12. mdpi.com [mdpi.com]

- 13. Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]

- 14. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

- 15. chem.libretexts.org [chem.libretexts.org]

Biological activity of fluoropyridinylphenyl)methanol derivatives

An In-Depth Technical Guide to the Biological Activity of (Fluoropyridinyl)(phenyl)methanol Derivatives

Abstract

(Fluoropyridinyl)(phenyl)methanol derivatives represent a significant class of heterocyclic compounds in modern medicinal chemistry and agrochemistry. The incorporation of a fluorine atom onto the pyridine ring, a privileged scaffold in drug discovery, imparts unique physicochemical properties that can enhance biological activity, metabolic stability, and pharmacokinetic profiles.[1] This technical guide provides a comprehensive overview of the synthesis, diverse biological activities, and structure-activity relationships (SAR) of these derivatives. We will explore their mechanisms of action in key therapeutic areas, including oncology and neurodegenerative diseases, as well as their application as herbicides. Detailed experimental protocols and mechanistic pathways are provided to equip researchers and drug development professionals with the foundational knowledge to innovate within this chemical space.

Introduction to (Fluoropyridinyl)(phenyl)methanol Derivatives

The core structure of a (fluoropyridinyl)(phenyl)methanol consists of a central methanol carbon bonded to both a phenyl ring and a fluorine-substituted pyridine ring. This arrangement combines the structural rigidity and versatile substitution patterns of the aryl groups with the hydrogen-bonding capacity of the hydroxyl group.

The Pyridine Ring: A Privileged Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, recognized for its presence in numerous FDA-approved drugs.[2] Its nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing solubility and receptor interactions. This heterocycle serves as a versatile framework for designing molecules with a wide array of biological functions, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2]

The Strategic Role of Fluorine Incorporation

The substitution of hydrogen with fluorine is a well-established strategy in drug design to optimize lead compounds.[1] Due to its high electronegativity and small size, fluorine can profoundly alter a molecule's properties:

-

Enhanced Potency: Fluorine can increase binding affinity to target proteins through favorable electrostatic interactions.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, thereby increasing the compound's half-life.[1]

-

Improved Pharmacokinetics: Modulation of lipophilicity (logP) by fluorine can enhance membrane permeability and oral bioavailability.[1]

-

Conformational Control: Fluorine substitution can influence the preferred conformation of a molecule, locking it into a more biologically active shape.

Synthetic Strategies

The generation of diverse libraries of (fluoropyridinyl)(phenyl)methanol derivatives for biological screening necessitates efficient and adaptable synthetic methodologies. The primary challenge lies in the controlled construction of the chiral carbinol center.

Method 1: Reductive Synthesis from Ketone Precursors

A prevalent and straightforward approach involves the reduction of a corresponding (fluoropyridinyl)(phenyl)methanone precursor. This method is highly effective for rapidly generating racemic mixtures for initial screening.

Causality and Experimental Choice: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting ketones to secondary alcohols without affecting other potentially sensitive functional groups on the aromatic rings. The reaction is typically performed in a protic solvent like methanol, which also serves to protonate the resulting alkoxide intermediate.[3]

Detailed Experimental Protocol: Synthesis of (Fluoropyridinyl)(phenyl)methanol via Reduction [3]

-

Dissolution: Dissolve the (fluoropyridinyl)(phenyl)methanone precursor (1.0 eq) in methanol (MeOH) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to -10 °C using an ice-salt bath to control the reaction exotherm.

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄) (2.0 eq) portion-wise to the stirred solution over 15 minutes.

-

Reaction Monitoring: Allow the reaction to stir at a low temperature for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot is no longer visible.

-

Quenching & Workup: Once complete, carefully add 3 N HCl to quench the excess NaBH₄ and neutralize the mixture.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate.

-

Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Caption: General workflow for the reductive synthesis of (fluoropyridinyl)(phenyl)methanol derivatives.

Method 2: Asymmetric Hydrogenation for Enantioselective Synthesis

For many biological targets, stereochemistry is critical. Asymmetric hydrogenation allows for the direct synthesis of a specific enantiomer, which is crucial for developing potent and selective drugs.

Causality and Experimental Choice: This method utilizes a chiral catalyst, typically a transition metal complex (e.g., Iridium) with a chiral ligand. The catalyst creates a chiral environment that directs the delivery of hydrogen to one face of the ketone, resulting in a high enantiomeric excess (ee) of one alcohol enantiomer.[4]

Detailed Experimental Protocol: Asymmetric Hydrogenation [4]

-

Catalyst Preparation: In an argon-purged glovebox, add the chiral ligand (e.g., a chiral phosphine ligand, 0.01 eq) and the metal precursor (e.g., [Ir(COD)Cl]₂, 0.005 eq) to a reaction flask containing anhydrous methanol. Stir at 25 °C for 30 minutes to form the active catalyst.

-

Reaction Setup: In a high-pressure autoclave, add the (fluoropyridinyl)(phenyl)methanone substrate (1.0 eq), the pre-formed catalyst solution, a base (e.g., lithium tert-butoxide, 0.05 eq), and additional methanol.

-

Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to 3.0 MPa with H₂.

-

Reaction: Heat the mixture to 40 °C and stir for 12 hours.

-

Workup: After cooling and depressurizing, concentrate the reaction mixture to remove the methanol.

-